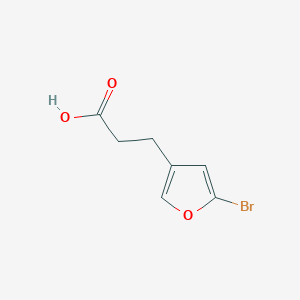
2-(But-3-yn-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound features a cyclohexane ring substituted with a but-3-yn-1-yl group and a hydroxyl group. It is a clear, pale liquid with unique chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with but-3-yn-1-ol under specific conditions. One common method includes the use of a base-promoted reaction where cyclohexanone is treated with but-3-yn-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and safety. Key steps include the purification of the final product through distillation or recrystallization to achieve the desired purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Cyclohexyl halides.
Scientific Research Applications
2-(But-3-yn-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the but-3-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of triazoles and other bioactive compounds . These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Butyn-1-ol: A terminal acetylenic compound with similar reactivity but lacks the cyclohexane ring.
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group but without the but-3-yn-1-yl group.
2-Cyclohexen-1-ol: Contains a cyclohexene ring with a hydroxyl group, differing in the degree of unsaturation.
Uniqueness
2-(But-3-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a but-3-yn-1-yl group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and the formation of complex structures, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-but-3-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,9-11H,3-8H2 |
InChI Key |
AYRXMMOVAUPLOI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)

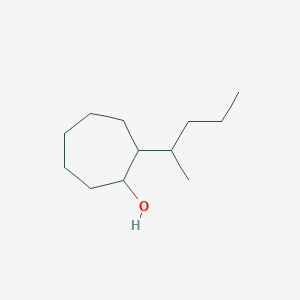

![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)


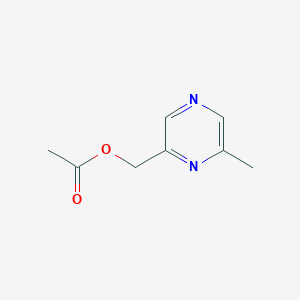
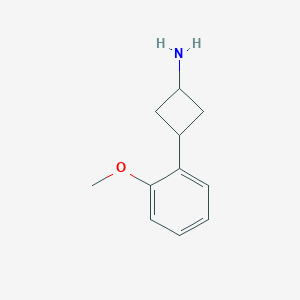

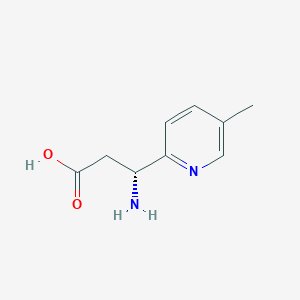
![1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)
![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)
